3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine
Description
Historical Context and Significance of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives in Scientific Inquiry
The pyrazolo[1,5-a]pyrimidine structural motif, a fused, rigid, and planar N-heterocyclic system, has been a subject of extensive study since the mid-20th century. This framework, which structurally integrates a five-membered pyrazole (B372694) ring with a six-membered pyrimidine (B1678525) ring, is considered a "privileged scaffold" in medicinal chemistry and drug discovery due to its synthetic versatility. nih.gov Early research established foundational synthetic methodologies, primarily involving the cyclocondensation of NH-3-aminopyrazoles with various 1,3-biselectrophilic compounds. nih.gov
The significance of these derivatives escalated in the 1980s and 1990s when they were identified as potent inhibitors of various enzymes, especially protein kinases. nih.gov Their structural resemblance to endogenous purines allows them to function as effective mimics of ATP, enabling interaction with the ATP-binding pockets of kinases. nih.govgoogle.com This characteristic has cemented their importance as a cornerstone for the development of targeted therapeutics. nih.gov
Prevalence of the Pyrazolo[1,5-a]pyrimidine Motif in Bioactive Compounds and Advanced Materials
The pyrazolo[1,5-a]pyrimidine core is a key structural component in numerous commercially available drugs and serves as a foundational scaffold for a wide array of bioactive compounds. nih.govekb.eg Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and psychopharmacological properties. nih.govnih.govnih.gov A significant area of application is in oncology, where they function as potent protein kinase inhibitors. nih.govmdpi.com For instance, several approved cancer therapies targeting Tropomyosin Receptor Kinases (Trks) are built upon this scaffold. nih.gov
Beyond pharmaceuticals, the unique photophysical properties of certain pyrazolo[1,5-a]pyrimidine derivatives have attracted considerable attention in materials science, leading to their use in the development of advanced materials such as fluorophores and organic light-emitting diodes (OLEDs). nih.gov
| Drug Name | Therapeutic Area | Reference |
|---|---|---|
| Zaleplon | Sedative-hypnotic | nih.govekb.eg |
| Indiplon | Sedative-hypnotic | nih.govekb.eg |
| Lorediplon | Sedative-hypnotic | nih.gov |
| Ocinaplon | Anxiolytic | nih.gov |
| Anagliptin | Anti-diabetic (DPP-4 inhibitor) | nih.govnih.gov |
| Larotrectinib | Anticancer (Trk inhibitor) | nih.gov |
| Entrectinib | Anticancer (Trk inhibitor) | nih.gov |
| Repotrectinib | Anticancer (Trk inhibitor) | nih.gov |
| Dorsomorphin | AMPK inhibitor | nih.govnih.gov |
| Pyrazophos | Fungicide | nih.govnih.gov |
Academic Rationale for Investigating Halogenated Pyrazolo[1,5-a]pyrimidines
Halogen atoms are crucial substituents in medicinal chemistry, traditionally valued for their ability to increase lipophilicity. However, their role extends far beyond this, as they can participate in directed, non-covalent interactions known as halogen bonds. nih.gov In a halogen bond, a halogen atom (chlorine, bromine, or iodine) acts as a Lewis acid (an electron acceptor), forming a favorable interaction with an electron donor. researchgate.net This interaction is highly directional and can significantly influence a molecule's binding affinity and orientation within a protein's active site. nih.gov
Furthermore, halogens serve as versatile synthetic handles. Their presence on an aromatic core, such as pyrazolo[1,5-a]pyrimidine, provides reactive sites for post-functionalization through various chemical reactions, including nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. nih.gov This allows for the systematic modification of a lead compound to optimize its pharmacological properties.
The strategic placement of bromine and chlorine atoms on the pyrazolo[1,5-a]pyrimidine scaffold is a key tactic in chemical synthesis. The pyrimidine ring is electron-deficient, making positions C5 and C7 susceptible to nucleophilic aromatic substitution, especially when a halogen is present as a leaving group. nih.govmdpi.com The pyrazole ring, conversely, can be halogenated at the C3 position, often using reagents like N-bromosuccinimide (NBS). ekb.egbldpharm.com
This differential reactivity allows for selective and sequential modifications. For example, a dichloro- or bromo-chloro-substituted pyrazolo[1,5-a]pyrimidine can undergo a nucleophilic substitution at one position, followed by a different reaction, such as a Suzuki or Buchwald-Hartwig cross-coupling, at another. nih.govmdpi.com This synthetic flexibility is critical for building molecular complexity and creating libraries of compounds for drug discovery programs. nih.govekb.eg The synthesis of 3-bromo- (B131339) and 3-chloro-pyrazolo[1,5-a]pyrimidines has been specifically developed to exploit this strategic functionalization. nih.gov
Overview of Research Trajectories for 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine within Chemical Sciences
The compound This compound is primarily utilized in chemical research as a highly versatile intermediate for the synthesis of complex, polysubstituted pyrazolo[1,5-a]pyrimidines. Its research trajectory is defined not by its own biological activity, but by its role as a foundational building block for creating potent kinase inhibitors for therapeutic applications, particularly in oncology. nih.govekb.eg
The strategic value of this compound lies in the differential reactivity of its two halogen substituents. The chlorine atom at the C5 position is a good leaving group for nucleophilic aromatic substitution reactions, allowing for the introduction of various amine or alkoxy moieties. nih.gov In contrast, the bromine atom at the C3 position is ideally suited for participating in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds with aryl or heteroaryl groups. nih.gov
A common synthetic route described in the literature involves a multi-step sequence where a di- or tri-halogenated pyrazolo[1,5-a]pyrimidine scaffold is sequentially functionalized. nih.govekb.eg For instance, a research program aimed at developing novel Threonine Tyrosine Kinase (TTK) inhibitors used a 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine starting material. nih.gov The synthesis proceeded through a selective nucleophilic substitution at the C7 position, followed by another substitution at the C5 position, and culminated in a Suzuki coupling at the C3 position to install the final piece of the target molecule. nih.gov This stepwise approach, enabled by the distinct reactivity of halogens at different positions, allows for the controlled and systematic construction of a target molecule with high precision.
Therefore, the research trajectory for this compound is that of a key synthetic intermediate, enabling access to diverse and complex molecular architectures sought after in modern drug discovery. nih.govekb.eg
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₃BrClN₃ | sigmaaldrich.com |
| Molecular Weight | 232.46 g/mol | |
| CAS Number | 960613-96-1 | sigmaaldrich.com |
| IUPAC Name | This compound | |
| SMILES | C1=CN2C(=C(C=N2)Br)N=C1Cl | |
| InChIKey | IYSBSUPWYUVHKG-UHFFFAOYSA-N |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-chloropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-3-9-11-2-1-5(8)10-6(4)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSBSUPWYUVHKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)Br)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670420 | |
| Record name | 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960613-96-1 | |
| Record name | 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for 3 Bromo 5 Chloropyrazolo 1,5 a Pyrimidine
Strategic Approaches to Pyrazolo[1,5-a]pyrimidine (B1248293) Core Construction
The formation of the foundational pyrazolo[1,5-a]pyrimidine ring system is a critical first step in the synthesis of 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine. Various strategies have been developed to construct this bicyclic heteroaromatic core, primarily involving the formation of the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) moiety.
Cyclocondensation Reactions involving NH-3-aminopyrazoles with 1,3-Biselectrophilic Compounds
A predominant and versatile method for constructing the pyrazolo[1,5-a]pyrimidine scaffold is through the cyclocondensation reaction of NH-3-aminopyrazoles with 1,3-biselectrophilic compounds. nih.gov This approach allows for diverse structural modifications at several positions of the final molecule. nih.gov The 1,3-biselectrophilic compounds can include β-dicarbonyls, β-enaminones, β-haloenones, and β-ketonitriles. nih.govrsc.org
The reaction typically proceeds by the nucleophilic attack of the amino group of the 3-aminopyrazole (B16455) onto one of the electrophilic centers of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring. nih.gov For instance, the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base like sodium ethanolate (B101781) yields 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (B2439775). mdpi.comnih.gov
A variety of substituted pyrazolo[1,5-a]pyrimidines can be synthesized using this methodology, as illustrated by the following examples:
| 3-Aminopyrazole Derivative | 1,3-Biselectrophilic Compound | Resulting Pyrazolo[1,5-a]pyrimidine |
| 5-Amino-3-methylpyrazole | Diethyl malonate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol mdpi.comnih.gov |
| 3-Substituted 5-aminopyrazoles | Arylidenepyruvic acids | Pyrazolo[3,4-b]pyridine-6-carboxylic acids researchgate.net |
| 3-Methyl-1H-pyrazol-5-amine | Chalcones | 3-Carboethoxypyrazolo[1,5-a]pyrimidines rsc.org |
Multicomponent Reactions for Pyrazolo[1,5-a]pyrimidine Scaffold Assembly
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrazolo[1,5-a]pyrimidines in a single step. nih.govnih.gov A common MCR strategy involves the reaction of a 3-amino-1H-pyrazole, an aldehyde, and an activated methylene (B1212753) compound such as malononitrile (B47326) or ethyl cyanoacetate. nih.gov This one-pot synthesis proceeds through the formation of an imine intermediate, followed by a nucleophilic attack and subsequent cyclization to form the pyrazolo[1,5-a]pyrimidine core. nih.gov
Microwave-assisted MCRs have proven to be particularly effective, often leading to high yields and purity in significantly reduced reaction times. nih.gov For example, the microwave-assisted three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds is a widely adopted method for synthesizing these scaffolds. nih.gov Another example involves a three-component reaction of aminopyrazoles, enaminones or chalcones, and sodium halides to directly produce halogenated pyrazolo[1,5-a]pyrimidines. nih.gov
Bromination and Chlorination Strategies for Derivatization
Once the pyrazolo[1,5-a]pyrimidine core is established, the next crucial step is the selective introduction of bromine and chlorine atoms at the desired positions to yield this compound.
Selective Halogenation at C-3 and C-5 Positions
The regioselective halogenation of the pyrazolo[1,5-a]pyrimidine ring system is a key challenge. The reactivity of the different positions on the ring can be influenced by the substituents already present. Generally, direct halogenation using N-halosuccinimides can lead to halogenation at the C-3 position. rsc.orgtandfonline.com In some cases, by altering reaction conditions, dihalogenation at both the C-3 and C-5 positions can be achieved. researchgate.net The synthesis of 3-halo derivatives is particularly important as they serve as valuable intermediates for further functionalization through cross-coupling reactions. nih.gov
Application of N-Bromosuccinimide (NBS) for Bromination
N-Bromosuccinimide (NBS) is a widely used and convenient reagent for the bromination of various organic compounds, including heterocyclic systems. wikipedia.orgmasterorganicchemistry.com In the context of pyrazolo[1,5-a]pyrimidines, NBS is employed for the electrophilic bromination of the ring. The reaction of pyrazolo[1,5-a]pyrimidines with NBS can lead to the formation of dibrominated products. tandfonline.comresearchgate.net The bromination often occurs at the C-3 position. nih.gov The use of NBS in a suitable solvent like dimethylformamide (DMF) is a common method for the bromination of pyrimidine moieties. nih.gov
The reaction conditions for NBS bromination can be tailored to achieve the desired outcome. For instance, allylic and benzylic brominations using NBS are typically carried out under reflux in carbon tetrachloride with a radical initiator. wikipedia.org For aromatic compounds, the choice of solvent can influence the regioselectivity, with DMF promoting para-selectivity in many cases. wikipedia.org
Chlorination using Phosphoryl Chloride
Phosphoryl chloride (POCl₃) is a standard reagent for the chlorination of hydroxylated nitrogen-containing heterocycles, including hydroxypyrimidines. nih.gov To obtain the 5-chloro substituent in this compound, a precursor such as a 5-hydroxypyrazolo[1,5-a]pyrimidine derivative is treated with POCl₃. mdpi.comnih.gov
The reaction typically involves heating the hydroxy-containing substrate in excess POCl₃, often in the presence of an organic base. nih.gov For example, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol can be converted to 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) by treatment with phosphoryl chloride. mdpi.comnih.gov This dichloro intermediate can then be further manipulated to achieve the desired substitution pattern. A more modern and efficient method involves using equimolar amounts of POCl₃ in a sealed reactor at high temperatures, which has been shown to be effective for a variety of substrates. nih.gov
Advanced Synthetic Transformations Utilizing this compound as a Precursor
The strategic placement of bromine and chlorine atoms on the pyrazolo[1,5-a]pyrimidine core enables a variety of sophisticated synthetic modifications. These transformations are crucial for developing novel compounds with tailored properties.
Transition metal-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these methods.
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for introducing aryl and heteroaryl groups at the C-3 position of the pyrazolo[1,5-a]pyrimidine scaffold. Research has demonstrated that starting from derivatives like 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, a convenient and efficient route to C3-arylated products is achievable. wikipedia.org This arylation strategy accommodates a wide variety of aryl and heteroaryl boronic acids. wikipedia.org
A key challenge in these reactions is preventing the premature debromination of the starting material. The use of a tandem catalyst system, such as XPhosPdG2/XPhos, has been shown to be effective in minimizing this side reaction. wikipedia.org While some earlier examples of Suzuki coupling on 3-halogeno pyrazolo[1,5-a]pyrimidin-5-ones resulted in low yields (3-41%), optimized microwave-assisted conditions have significantly improved efficiency. wikipedia.org These optimized protocols have also been successfully applied to related heterocyclic systems like pyrimido[1,2-b]indazol-2-ones. wikipedia.org
Furthermore, the utility of this methodology extends to sequential arylations. After an initial Suzuki coupling at the C-3 position, a second arylation can be performed at the C-5 position. This is achieved by activating the C-O bond of the lactam function with a reagent like PyBroP, enabling a standard Suzuki-Miyaura coupling to access 3,5-diarylated pyrazolo[1,5-a]pyrimidines in good to excellent yields. mdpi.comnih.gov
Table 1: Examples of Suzuki Cross-Coupling Reactions on 3-Bromo-Pyrazolo[1,5-a]pyrimidine Derivatives This table is representative of typical Suzuki coupling reactions on this scaffold and may not exclusively use this compound as the starting material.
| Starting Material | Boronic Acid | Catalyst System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2/XPhos | Microwave | 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Good | wikipedia.org |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos | Microwave | 3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Good | wikipedia.org |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Thiophen-2-ylboronic acid | XPhosPdG2/XPhos | Microwave | 3-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Good | wikipedia.org |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methylphenylboronic acid | Pd(PPh3)4 / K3PO4 | 1,4-Dioxane | 5-(4'-methyl-[1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | Good | rsc.org |
The Ullmann-type condensation is a copper-catalyzed reaction ideal for forming C-N bonds, particularly for the amination of aryl halides. wikipedia.org This method has been efficiently applied to create 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines, starting directly from the commercially available this compound. mdpi.comnih.gov
The synthesis is a two-step process that leverages the differential reactivity of the two halogen sites. The first step is a nucleophilic aromatic substitution (SNAr) where an amine displaces the more reactive chlorine atom at the C-5 position. The second, more challenging amination at the C-3 position is then accomplished via a microwave-assisted, copper-catalyzed Ullmann-type coupling. mdpi.comnih.gov
Efficient Ullmann coupling at C-3 requires a catalyst system, typically consisting of Copper(I) iodide (CuI) and a suitable ligand. mdpi.comucur.org Studies have shown high yields using ligands such as L-proline or the more specialized N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide (L-1). mdpi.comnih.govucur.org The reaction conditions are relatively mild, with microwave heating at 80 °C for just one hour being sufficient when using the L-1 ligand. mdpi.comnih.gov This methodology is robust, tolerating a wide variety of primary and secondary alkylamines, as well as aryl- and heteroarylamines, to produce a diverse library of 3,5-bis-aminated products in good to excellent yields (averaging 83% over 29 examples). mdpi.comnih.gov
Table 2: Ullmann-Type Amination of 3-Bromo-pyrazolo[1,5-a]pyrimidine Derivatives This table illustrates the C-3 amination step on precursors derived from this compound.
| Substrate | Amine | Catalyst System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-amino-3-bromopyrazolo[1,5-a]pyrimidine derivative | Benzylamine | CuI / L-1 | DEG, 80 °C, 1h (MW) | 3-(benzylamino)-5-aminopyrazolo[1,5-a]pyrimidine derivative | 85% | mdpi.comnih.gov |
| 5-amino-3-bromopyrazolo[1,5-a]pyrimidine derivative | Morpholine | CuI / L-1 | DEG, 80 °C, 1h (MW) | 3-morpholino-5-aminopyrazolo[1,5-a]pyrimidine derivative | 93% | mdpi.comnih.gov |
| 5-amino-3-bromopyrazolo[1,5-a]pyrimidine derivative | Aniline | CuI / L-1 | DEG, 80 °C, 1h (MW) | 3-(phenylamino)-5-aminopyrazolo[1,5-a]pyrimidine derivative | 71% | mdpi.comnih.gov |
| 3-bromopyrazolo[1,5-a]pyrimidine | Butylamine | CuI / L-proline | DMSO, 130 °C, 4h (MW) | 3-(butylamino)pyrazolo[1,5-a]pyrimidine | Good | ucur.org |
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated aromatic systems. nih.gov In the case of this compound, the two halogen atoms exhibit distinct reactivity towards nucleophiles. The chlorine atom at the C-5 position is significantly more susceptible to SNAr than the bromine atom at the C-3 position. mdpi.comnih.gov
This reactivity difference allows for selective functionalization. The synthesis of 3,5-bis-aminated derivatives begins with the selective substitution of the C-5 chloro group by an amine. mdpi.com This initial reaction proceeds under standard SNAr conditions without the need for a metal catalyst. The subsequent functionalization of the less reactive C-3 bromo position then requires the more forceful conditions of a copper-catalyzed Ullmann coupling. mdpi.comnih.gov This predictable selectivity is crucial for the controlled, stepwise construction of complex molecules from this versatile precursor. The long-accepted mechanism for SNAr reactions involves a two-stage addition-elimination process via a Meisenheimer intermediate. nih.govrsc.org
The pyrazolo[1,5-a]pyrimidine scaffold, often accessed from precursors like this compound, is a valuable core for the construction of complex macrocyclic structures. These macrocycles are of significant interest in drug discovery, particularly for the development of highly potent and selective kinase inhibitors. biorxiv.orgnih.gov
The synthetic strategy typically involves preparing a linear precursor containing the pyrazolo[1,5-a]pyrimidine core with appropriate functional groups at its termini. Macrocyclization is then achieved through an intramolecular reaction. For example, researchers have successfully used the Mitsunobu reaction or amide bond formation (activated by reagents like PyAOP) to close the ring and form the final macrocyclic product. biorxiv.orgnih.gov The resulting macrocycles have shown promise in targeting specific kinases, such as the AP-2 associated kinase 1 (AAK1), by conforming to the complex topology of the enzyme's binding site. biorxiv.org
Transition Metal-Catalyzed Cross-Coupling Reactions
Green Chemistry Principles in the Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazolo[1,5-a]pyrimidine derivatives to minimize environmental impact. These methods focus on using safer solvents, reducing reaction times, and improving energy efficiency. nih.gov
One successful approach involves the use of ultrasonic irradiation in aqueous-ethanolic media. biorxiv.org This technique has been used to synthesize a library of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in good yields, avoiding the need for more hazardous organic solvents. Another eco-friendly strategy employs polyethylene (B3416737) glycol (PEG-400) as a green, recyclable reaction medium for the condensation of chalcones with 5-aminopyrazoles, leading to clean reactions with excellent yields and shorter reaction times. ucur.org
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can significantly enhance the efficiency of synthesizing the pyrazolo[1,5-a]pyrimidine scaffold and performing subsequent functionalization. nih.govrsc.orgresearchgate.net
The initial step in the proposed synthesis, the formation of a pyrazolo[1,5-a]pyrimidin-5-ol, can be achieved through the cyclocondensation of a 3-aminopyrazole with a suitable 1,3-dicarbonyl compound, such as malonic acid derivatives. Microwave irradiation has been shown to be effective in promoting such cyclization reactions, often leading to higher yields in shorter reaction times compared to conventional heating. nih.govnih.gov For instance, the microwave-assisted reaction of 3-aminopyrazoles with β-dicarbonyl compounds has been successfully employed for the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives. nih.gov
Following the formation of the pyrazolo[1,5-a]pyrimidin-5-ol, the subsequent chlorination of the hydroxyl group at the 5-position can be carried out using a chlorinating agent like phosphorus oxychloride (POCl₃). While conventional heating is often used for this transformation, microwave-assisted chlorination of analogous heterocyclic systems has been reported, suggesting its potential applicability here. mdpi.com However, it is noted that microwave-assisted chlorination with POCl₃ can sometimes be hazardous and requires careful control of reaction conditions. mdpi.com
The final step, bromination at the 3-position of the 5-chloropyrazolo[1,5-a]pyrimidine (B32228) intermediate, can be achieved using a brominating agent such as N-bromosuccinimide (NBS). Microwave-assisted bromination of heterocyclic compounds is a well-established method that can offer high regioselectivity and efficiency. researchgate.net One-pot, microwave-assisted procedures have been developed for the synthesis of other substituted pyrazolo[1,5-a]pyrimidines, which involve sequential reactions in a single vessel, thereby streamlining the synthetic process. rsc.orgrsc.org
Table 1: Examples of Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-(4-Chlorophenylazo)-1H-pyrazole-3,5-diamine, Ethyl acetoacetate | Acetic acid, MW (440 W), 3 min | 7-Amino-6-(4-chlorophenylazo)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one | 92 | clockss.org |
| 4-(4-Chlorophenylazo)-1H-pyrazole-3,5-diamine, Benzylidenemalononitrile | Acetic acid, MW (440 W), 4 min | 5,7-Diamino-6-(4-chlorophenylazo)-2-phenylpyrazolo[1,5-a]pyrimidine | 95 | clockss.org |
| 5-Aminopyrazole, Ethoxycarbonyl isothiocyanate, NaOH, MeI | THF, MW (100°C, 5 min), then aq. NaOH, MW (80°C, 3 min), then MeI | 2-(Methylsulfanyl)pyrazolo[1,5-a] scispace.comnih.goveurjchem.comtriazin-4(3H)-one | ~70 (average) | mdpi.com |
| Ethyl 2-cyano-3-ethoxyacrylate, Hydrazine hydrate | Ethanol (B145695), MW, 10 min | Ethyl 5-aminopyrazole-4-carboxylate | Not specified | researchgate.net |
| 3-Aminopyrazole, Aldehyde, Sulfoxonium ylide | Rh(III) catalyst, MW heating | Substituted pyrazolo[1,5-a]pyrimidines | Not specified | nih.gov |
Ultrasound Irradiation in Reaction Optimization
Ultrasound irradiation provides an alternative green energy source for promoting chemical reactions through the phenomenon of acoustic cavitation. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, often resulting in shorter reaction times, milder conditions, and high yields. nih.goveurjchem.comresearchgate.neteurjchem.com
The initial cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine core can be efficiently carried out under ultrasound irradiation. For example, the reaction of 3-amino-5-methyl-1H-pyrazole with various 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones in ethanol under sonication for just 5 minutes afforded the corresponding pyrazolo[1,5-a]pyrimidines in good to excellent yields (61-98%). nih.govresearchgate.net Similarly, the synthesis of pyrazolo[1,5-a]pyrimidine-antipyrine hybrids has been achieved by reacting an aminopyrazole with formylated active proton compounds in the presence of KHSO₄ in aqueous media under ultrasound irradiation. eurjchem.com
For the final bromination step, ultrasound has been shown to promote the halogenation of other heterocyclic systems. For instance, the bromination of indazoles at the C3 position has been efficiently achieved using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under ultrasound irradiation. nih.gov This suggests that a similar ultrasound-assisted approach using a suitable brominating agent could be effective for the bromination of 5-chloropyrazolo[1,5-a]pyrimidine. One-pot, three-component syntheses of other complex heterocyclic systems under ultrasound irradiation have also been reported, highlighting the potential for developing a streamlined, ultrasound-promoted synthesis of the target compound. nih.govresearchgate.net
Table 2: Examples of Ultrasound-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Amino-5-methyl-1H-pyrazole, 4-Methoxy-1,1,1-trifluoro-3-buten-2-one | Ethanol, Ultrasound (20% amplitude, 75°C), 5 min | 2-Methyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine | 98 | nih.govresearchgate.net |
| Aminopyrazole, Formylated active proton compounds | KHSO₄, Aqueous media, Ultrasound | Pyrazolo[1,5-a]pyrimidine-antipyrine hybrids | Not specified | eurjchem.com |
| Carboxylate substituted-3-aminopyrazole, Formylated active proton compounds | Mild acid, Aqueous ethanol, Ultrasound | Diversely substituted pyrazolo[1,5-a]pyrimidines | Not specified | eurjchem.com |
| 3-Amino-1H-pyrazoles, Enaminones | KHSO₄, Aqueous media, Ultrasound | 5-Methylpyrazolo[1,5-a]pyrimidine derivatives | Not specified | niscpr.res.in |
| Aldehyde, 4-Chlorophenyl-2-aminothiadiazole, Malononitrile | Ethanol, NaOH, Ultrasound (80°C, 20% amplitude) | 5-Amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H- nih.govscispace.comnih.govthiadiazolo[3,2-a]pyrimidine-6-carbonitrile derivatives | Excellent | researchgate.net |
Structure Activity Relationship Sar Studies and Molecular Design
Systematic Structural Modifications and Their Impact on Biological Profiles
Systematic structure-activity relationship (SAR) studies are fundamental to understanding how modifications to the pyrazolo[1,5-a]pyrimidine (B1248293) core influence biological outcomes. nih.govrsc.org The fused bicyclic system, comprising a pyrazole (B372694) and a pyrimidine (B1678525) ring, offers a rigid and versatile framework for chemical diversification at multiple positions, including C-2, C-3, C-5, C-6, and C-7. mdpi.comnih.govencyclopedia.pub These modifications significantly alter the compound's electronic properties, lipophilicity, and molecular shape, which in turn dictates its interaction with biological targets. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are frequently employed to introduce functionalized aryl groups at various positions, enabling a broad exploration of the chemical space. rsc.orgencyclopedia.pub For instance, research into pyrazolo[1,5-a]pyrimidine-based kinase inhibitors has revealed that the nature and position of substituents dramatically affect their inhibitory potency and selectivity. rsc.orgresearchgate.net Derivatives targeting kinases like CDK2, RET, and Pim-1 have been developed, with their efficacy being highly dependent on the specific substitution patterns on the heterocyclic core. nih.govnih.govnih.gov
One study highlighted that for RET kinase inhibitors, changing an ether linkage to a nitrogen-based linkage at the C5 position was a key modification for enhancing selectivity against other kinases like KDR. nih.gov Similarly, investigations into antimicrobial derivatives have shown that the introduction of electron-withdrawing substituents can generally improve potency. nih.gov These systematic studies provide a roadmap for medicinal chemists, allowing for the targeted synthesis of compounds with optimized pharmacological profiles. rsc.orgencyclopedia.pub
Influence of Substituents at the C-3 Position on Biological Potency
The C-3 position of the pyrazolo[1,5-a]pyrimidine scaffold is a critical site for modification, with substituents here playing a significant role in determining biological potency. SAR studies have consistently shown that even minor changes at this position can lead to substantial differences in activity.
For example, in the development of inhibitors for Pim-1 kinase, the introduction of an aryl group at the 3-position was found to increase potency by approximately tenfold. nih.gov Further optimization revealed that an aromatic ring bearing an electron-withdrawing group, such as -OCF₃, -CF₃, or -Cl, at the meta-position was essential for maintaining high potency. nih.gov
In the context of Tropomyosin receptor kinase (Trk) inhibitors, the presence of a carboxamide group at the C-3 position significantly enhances inhibitory activity. nih.gov Further exploration showed that substituting this position with groups like pyrazole-3-carbonitrile or a triazole was crucial for achieving high potency against TrkA kinase. nih.govmdpi.com For BCL6 inhibitors, modifications at the C-3 position, particularly with a nitrile group, were found to significantly alter the interaction within the enzyme's binding site, suggesting a stabilizing polar interaction with an asparagine residue. nih.gov
Conversely, the fragment 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine itself was found to be completely inactive against Pim-1, underscoring the necessity of substitution at this position for achieving biological effect. nih.gov
Critical Role of C-5 Substituents in Modulating Bioactivity
The C-5 position of the pyrazolo[1,5-a]pyrimidine ring is another key locus for structural modification that profoundly impacts bioactivity. For many biological targets, the substituent at C-5 is even more critical for potency than the one at C-3. nih.gov
Similarly, in the development of Trk inhibitors, substitution at the C-5 position with a 2,5-difluorophenyl-substituted pyrrolidine (B122466) was shown to significantly increase inhibitory activity. nih.govmdpi.com For antibacterial applications, studies have indicated that incorporating electron-withdrawing substituents at position 5 generally enhances potency, which may be due to improved penetration of bacterial cell walls. nih.gov
The following table illustrates the dramatic impact of substitutions at the C-3 and C-5 positions on the inhibitory activity against Pim-1 kinase.
| Compound/Fragment | C-3 Substituent | C-5 Substituent | Pim-1 IC₅₀ |
| 17 | -Br | -Cl | Inactive |
| 18 | -Aryl | -Cl | 5 µM |
| 19 | -Br | -trans-4-aminocyclohexanol | 294 nM |
| 9 | -Aryl | -trans-4-aminocyclohexanol | 27 nM |
| Data sourced from a study on Pim-1 inhibitors, demonstrating the relative contribution of C-3 and C-5 substitutions to potency. nih.gov |
Investigation of Conformation and Ligand-Target Interactions
Understanding the three-dimensional conformation of pyrazolo[1,5-a]pyrimidine derivatives and their specific interactions with biological targets is crucial for structure-based drug design. elsevierpure.com The rigid, planar nature of the fused ring system provides a stable scaffold that can be predictably modified to optimize binding with target proteins. nih.gov
Docking studies and co-crystal structures have provided invaluable insights into these interactions. For example, in the context of kinase inhibition, the pyrazolo[1,5-a]pyrimidine moiety often acts as an ATP mimic, forming key hydrogen bonds within the ATP-binding pocket of the kinase. nih.gov The N1 atom of the pyrazolo[1,5-a]pyrimidine core is frequently observed forming a critical hydrogen bond with the hinge region of kinases, such as with the amino acid Met592 in Trk kinases, which anchors the inhibitor in the active site. mdpi.com
Rational Design of Novel Analogues based on SAR Insights
The knowledge gleaned from comprehensive SAR studies provides the foundation for the rational design of novel analogues with enhanced potency, selectivity, and improved drug-like properties. rsc.orgencyclopedia.pub By understanding which structural features are critical for activity, medicinal chemists can move beyond random screening and toward a more directed approach to drug discovery. researchgate.net
For example, after identifying that a trans-4-aminocyclohexanol (B47343) group at C-5 and an aryl group with meta-electron-withdrawing substituents at C-3 were optimal for Pim-1 inhibition, researchers could focus on synthesizing new compounds that retained these key features while modifying other parts of the molecule to fine-tune properties. nih.gov In the development of Trk inhibitors, the discovery that a carboxamide moiety at C-3 and a substituted pyrrolidine at C-5 were beneficial led to the design of new series of compounds incorporating these motifs, ultimately leading to highly potent molecules. nih.gov
This rational design process often involves iterative cycles of design, synthesis, and biological testing. mdpi.com Computational tools, such as homology modeling and molecular docking, are often used to predict how a designed analogue might bind to its target before it is synthesized, helping to prioritize the most promising candidates. rsc.org This synergy between empirical SAR data and computational modeling accelerates the development of novel pyrazolo[1,5-a]pyrimidine-based therapeutics. rsc.orgencyclopedia.pub
Biological Activities and Pharmacological Investigations of 3 Bromo 5 Chloropyrazolo 1,5 a Pyrimidine Derivatives
Anticancer and Antitumor Potentials
Derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold are recognized for their potent anticancer and antitumor activities. nih.govmdpi.com This class of compounds has been extensively investigated as small-molecule inhibitors for targeted cancer therapy, owing to their structural similarity to the adenine (B156593) ring of ATP, which allows them to bind to the ATP-binding sites of various protein kinases. mdpi.comrsc.org Research has demonstrated that these derivatives can effectively inhibit the growth of various cancer cell lines, including those associated with breast cancer, colon cancer, and melanoma. nih.govnih.govnih.gov
One study highlighted a pyrazolo[1,5-a]pyrimidine–sulfonamide hybrid that exhibited excellent antiproliferative activity against MCF-7 and MDA-MB-468 breast cancer cell lines, with activity significantly higher than the control compound, staurosporine. nih.gov Another research effort identified a derivative, CFI-402257, as a potent and selective anticancer agent that showed significant inhibition of cell growth in a panel of cancer cell lines and demonstrated tumor growth suppression in a colorectal cancer xenograft model. nih.gov The anticancer mechanism often involves the targeted inhibition of protein kinases crucial for tumor cell survival and proliferation.
A primary mechanism behind the anticancer effects of pyrazolo[1,5-a]pyrimidine derivatives is their ability to inhibit specific protein kinases that are often dysregulated in cancer. nih.govrsc.org These kinases are key regulators of cellular signaling, and their inhibition can halt cancer progression. rsc.org Derivatives of this scaffold have been identified as potent inhibitors of a wide range of kinases, including Pim-1, Casein Kinase 2 (CK2), and Tropomyosin receptor kinases (Trk). nih.govrsc.org
The pyrazolo[1,5-a]pyrimidine nucleus is a core feature in two of the three FDA-approved drugs for NTRK fusion cancers, highlighting its importance in developing Trk inhibitors. mdpi.com Larotrectinib and Entrectinib are examples of such drugs that target Trk kinases. mdpi.com Furthermore, derivatives have been developed to overcome resistance mutations that limit the effectiveness of first-generation inhibitors. mdpi.com For instance, a pyrazolo[1,5-a]pyrimidine derivative, compound 38, showed potent inhibitory activity against mutated TrkA kinases. mdpi.com
Studies have also shown that these compounds can act as inhibitors of B-Raf, a kinase involved in melanoma and colorectal cancer. nih.gov A specific derivative, RD-I-53, was found to selectively inhibit VPS34 kinase and JAK1-JH2 pseudokinase. byu.edu
Below is a table summarizing the kinase inhibitory activities of selected pyrazolo[1,5-a]pyrimidine derivatives.
| Derivative/Compound | Target Kinase(s) | Activity/Potency | Reference(s) |
| CFI-402257 | TTK | Kᵢ = 0.1 nM | nih.gov |
| Pyrazolo[1,5-a]pyrimidine derivatives | TrkA | IC₅₀ = 1.7 nM | mdpi.com |
| RD-I-53 | VPS34, JAK1-JH2 | K𝘥 = 0.4 µM, K𝘥 = 0.5 µM | byu.edu |
| Pyrazolo[3,4-d]pyrimidine hybrid 47 | PLK4 | IC₅₀ = 85 nM | nih.gov |
| Benzimidazole-pyrimidine hybrids | BRAFV600E, CRAF | IC₅₀ = 490-530 nM, IC₅₀ = 840-980 nM | nih.gov |
By inhibiting key kinases, 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine derivatives can effectively modulate critical cellular signaling pathways that are often hijacked by cancer cells to promote growth and survival. nih.govrsc.org The B-Raf kinase, for example, is a central component of the Raf-MEK-ERK signaling pathway, and its inhibition by pyrazolo[1,5-a]pyrimidine derivatives can disrupt this entire cascade, which is crucial for many human cancers. nih.gov
Tropomyosin receptor kinases (Trks) are also vital players in cellular signaling, and their inhibition by pyrazolo[1,5-a]pyrimidine-based drugs like Larotrectinib and Entrectinib has proven to be a successful therapeutic strategy in cancers with NTRK gene fusions. mdpi.com The binding of these inhibitors to the kinase domain blocks downstream signaling, leading to the suppression of tumor growth. mdpi.com Furthermore, mechanistic studies have shown that some pyrimidine-sulfonamide hybrids can reduce the phosphorylation of key cell cycle proteins, leading to cell cycle arrest. nih.gov
The ultimate outcome of kinase inhibition and signaling pathway modulation by these derivatives is a significant impact on cancer cell proliferation and survival. nih.gov Studies have consistently reported dose-dependent reductions in the viability of various cancer cell lines upon treatment with these compounds. The mechanisms involved often lead to the induction of apoptosis (programmed cell death) in cancer cells. nih.gov
For example, the TTK inhibitor CFI-402257 was shown to induce a phenotype consistent with mitotic checkpoint disablement, leading to chromosome segregation errors, aneuploidy, and ultimately, cell death. nih.gov Similarly, a pyrazolo[1,5-a]pyrimidine–sulfonamide hybrid was found to disrupt the cell cycle of MCF-7 breast cancer cells by causing arrest in the G2-M phase and inducing apoptosis. nih.gov Another study noted that its lead compound inhibited colony formation and cell migration in HCT-116 colon cancer cells. nih.gov
Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)
Beyond their anticancer applications, derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated notable antimicrobial properties. nih.gov Research has explored their efficacy against various pathogens, including bacteria.
One study detailed the synthesis and evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives for antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com Several of the synthesized compounds showed significant antibacterial effects, with some exhibiting higher potency than standard antibiotics like Erythromycin and Amikacin against the tested isolates. mdpi.com The study identified three pyrazolo[1,5-a]pyrimidine derivatives (compounds 6, 9a, and 10a) as having potent antibacterial activity, confirming their potential as effective agents against infectious bacteria. mdpi.com These compounds also demonstrated the ability to inhibit biofilm formation, a key virulence factor in many bacterial infections. mdpi.com
The table below presents the in vitro antibacterial activity for some of the most active pyrazolo[1,5-a]pyrimidine derivatives from the study. mdpi.com
| Compound | Gram-Positive (S. aureus) MIC (µg/mL) | Gram-Negative (P. aeruginosa) MIC (µg/mL) | Gram-Negative (E. coli) MIC (µg/mL) | Reference(s) |
| 6 | 0.25 | 0.187 | 0.25 | mdpi.com |
| 9a | 0.50 | 0.25 | 0.50 | mdpi.com |
| 10a | 0.187 | 0.25 | 0.187 | mdpi.com |
| Erythromycin (Control) | >16 | >16 | >16 | mdpi.com |
| Amikacin (Control) | >16 | >16 | >16 | mdpi.com |
Anti-inflammatory Effects
The pyrazolo[1,5-a]pyrimidine scaffold and its related structures are also recognized for their anti-inflammatory potential. nih.govnih.govbsu.edu.eg Chronic inflammation is a contributing factor to numerous diseases, making the development of novel anti-inflammatory agents a significant therapeutic goal. nih.gov
Derivatives of the related pyrazolo[3,4-d]pyrimidine scaffold have been synthesized and evaluated as dual inhibitors of cyclooxygenases (COX) and inducible nitric oxide synthase (iNOS), which are key enzymes in the inflammatory process. bsu.edu.eg Several of these compounds showed potent and selective inhibition of COX-2 and significant inhibitory activity against iNOS, confirming their potential as anti-inflammatory and analgesic agents. bsu.edu.eg
More directly, a study involving a library of pyrazolo[1,5-a]quinazoline compounds, which share a core pyrazole (B372694) ring, identified several potent anti-inflammatory agents. nih.gov These compounds were found to inhibit NF-κB transcriptional activity, a central pathway in inflammation. nih.gov Molecular modeling and binding assays suggested that the anti-inflammatory effects of the lead compounds were due to their ability to bind to and inhibit mitogen-activated protein kinases (MAPKs) such as JNK1, JNK2, and JNK3. nih.gov
Therapeutic Applications beyond Oncology and Infectious Diseases
The pharmacological investigations into pyrazolo[1,5-a]pyrimidine derivatives extend beyond cancer and infectious diseases, with their anti-inflammatory properties presenting a significant area for therapeutic application. nih.govnih.govbsu.edu.eg The ability of these compounds to target key inflammatory mediators like MAPKs, COX-2, and iNOS suggests their potential use in treating a variety of chronic inflammatory conditions. nih.govbsu.edu.eg
The research into pyrazolo[1,5-a]quinazoline derivatives, for instance, demonstrates a clear path toward developing lead anti-inflammatory drugs based on this type of scaffold that target MAPKs. nih.gov Similarly, the development of dual COX/iNOS inhibitors from the related pyrazolopyrimidine scaffold offers a strategy for creating anti-inflammatory drugs with potentially fewer side effects than existing treatments. bsu.edu.eg These findings underscore the versatility of the pyrazolo[1,5-a]pyrimidine core structure in designing drugs for a range of diseases underpinned by inflammatory processes. nih.govnih.gov
Neurodegenerative Diseases
The exploration of pyrazolo[1,5-a]pyrimidine derivatives in the context of neurodegenerative diseases is an emerging area of research. While direct studies on derivatives of this compound are not extensively documented in publicly available literature, the broader class of pyrimidine-based compounds has shown promise. For instance, certain triazolopyrimidine compounds have been investigated for their potential as microtubule-stabilizing agents, a mechanism relevant to the treatment of tauopathies such as Alzheimer's disease. google.com These compounds are designed to prevent the misfolding and aggregation of the tau protein, a hallmark of several neurodegenerative conditions. google.com The general synthetic strategies for pyrimidine (B1678525) derivatives often involve building the heterocyclic core and then modifying it, a process where a versatile intermediate like this compound could theoretically be employed.
Diabetes
The pyrimidine scaffold is a component of various molecules investigated for the management of diabetes. Research in this area has focused on creating derivatives that can modulate biological targets relevant to glucose metabolism. While specific research originating from this compound is not prominent, related pyrimidine derivatives have been synthesized and evaluated for their anti-diabetic potential. These investigations often involve the development of compounds that can interact with key enzymes or receptors in metabolic pathways.
Hepatitis C Virus (HCV) Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising framework for the development of inhibitors of the Hepatitis C virus (HCV). A series of pyrazolo[1,5-a]pyrimidine-based compounds have been investigated as inhibitors of the HCV RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. nih.gov Research in this area has led to the optimization of these compounds to achieve low nanomolar potencies in biochemical assays. nih.gov
Key findings from these studies indicate that the structure-activity relationship (SAR) for these inhibitors is quite specific. For instance, a strong preference for a cyclohexyl group as one of the hydrophobic moieties on the scaffold has been observed. nih.gov Additionally, the introduction of a carboxylic acid functionality has been shown to improve the inhibitory activity of these derivatives. nih.gov The synthetic routes to these potent HCV inhibitors could potentially utilize this compound as a starting material for introducing the necessary chemical diversity.
Table 1: HCV Polymerase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Class | Target | Key Structural Features | Potency |
|---|
HIV Reverse Transcriptase Inhibition
Derivatives of pyrimidine and related heterocyclic systems have been a cornerstone of anti-HIV therapy, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs). While direct derivatization of this compound for this purpose is not extensively detailed in primary literature, the closely related 1,2,4-triazolo[1,5-a]pyrimidine scaffold has been explored for its ability to inhibit the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) activity. nih.gov
In one study, derivatives of 1,2,4-triazolo[1,5-a]pyrimidine were identified as inhibitors of RNase H in the low micromolar range. nih.gov These compounds were found to act through an allosteric mechanism. nih.gov Another class of pyrimidine derivatives, the diarylpyrimidines (DAPY), have proven to be highly effective HIV-1 NNRTIs. google.comnih.gov The development of these compounds has been a significant focus in the search for new anti-AIDS drugs with improved resistance profiles. google.com
Table 2: Anti-HIV Activity of Related Pyrimidine Derivatives
| Compound Class | Target | Mechanism of Action | Potency Range |
|---|---|---|---|
| 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives | HIV-1 RNase H | Allosteric inhibition | Low micromolar |
Computational and Theoretical Studies
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and geometry of molecules. For pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G** or 6-311++G(d,p), are employed to determine the most stable three-dimensional conformation (optimized geometry) and to analyze electronic properties. researchgate.netnih.gov
These calculations provide precise data on bond lengths, bond angles, and dihedral angles, confirming the planar nature of the fused pyrazolo[1,5-a]pyrimidine ring system. encyclopedia.pubresearchgate.net A key output from DFT is the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, indicating a greater ease of intramolecular charge transfer, a property often sought in the design of bioactive compounds and optical materials. rsc.org DFT analysis of the pyrazolo[1,5-a]pyrimidine core confirms that substitutions on the ring system can significantly alter these electronic properties. encyclopedia.pubnih.gov
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target, typically a protein receptor. nih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. tandfonline.com For the pyrazolo[1,5-a]pyrimidine class, docking studies have been extensively used to evaluate their potential as inhibitors of various enzymes, particularly protein kinases, which are crucial targets in cancer therapy. nih.govrsc.org
Simulations involve placing the ligand (e.g., 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine) into the active site of a target protein, such as Cyclin-Dependent Kinase 2 (CDK2), Tropomyosin receptor kinase (TrkA), or 14-alpha demethylase. nih.govnih.gov The program then calculates the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which estimates the strength of the interaction. Lower binding energies indicate a more stable and favorable interaction.
Key interactions identified in docking studies of pyrazolo[1,5-a]pyrimidine analogs include:
Hydrogen Bonding: The nitrogen atoms within the pyrimidine (B1678525) ring are often crucial for forming hydrogen bonds with amino acid residues in the protein's hinge region, such as Met592 in Trk inhibitors. mdpi.com
Hydrophobic Interactions: The planar aromatic surface of the scaffold engages in hydrophobic and π–π stacking interactions with aromatic amino acid residues. nih.gov
Halogen Bonding: The bromine and chlorine atoms on the scaffold can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.
| Ligand Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (Example) |
| Pyrazolo[1,5-a]pyrimidine | CDK2 | Glu-590, Arg-654 | -8.5 kcal/mol |
| Pyrazolo[1,5-a]pyrimidine | TRKA | Met592, Asn655 | -9.2 kcal/mol |
| Pyrazolo[1,5-a]pyrimidine | 14-alpha demethylase | TYR132, HIS377 | -7.9 kcal/mol |
Note: Data is representative of findings for pyrazolo[1,5-a]pyrimidine analogs from various studies and serves as an illustrative example. nih.govnih.govmdpi.com
These simulations reveal that derivatives of this scaffold can fit effectively into the ATP-binding pocket of many kinases, acting as competitive inhibitors. nih.govrsc.org
Exploration of Global Reactive Descriptors
The primary global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Chemical Potential (μ): A measure of the escaping tendency of an electron from a system (μ = (EHOMO + ELUMO) / 2).
Chemical Hardness (η): A measure of the resistance to change in electron distribution (η = (ELUMO - EHOMO) / 2). A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η).
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. rsc.org The MEP map is plotted onto the molecule's surface, using a color scale to denote different electrostatic potential values.
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites, typically around electronegative atoms like nitrogen, are susceptible to electrophilic attack.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites, often around hydrogen atoms bonded to electronegative atoms, are prone to nucleophilic attack.
Green Regions: Represent neutral or zero potential areas.
Nonlinear Optical (NLO) Characteristics
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in photonics, telecommunications, and optical data storage. nih.gov Molecules with a high degree of π-conjugation, significant intramolecular charge transfer, and a large difference between ground and excited state dipole moments often possess strong NLO properties.
Computational studies can predict the NLO behavior of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). dergipark.org.tr Pyrimidine-based molecules are considered good candidates for NLO materials due to the π-deficient nature of the pyrimidine ring, which can be integrated into a "push-pull" system to enhance charge transfer. nih.gov For this compound, the fused aromatic system provides a basis for NLO activity. Theoretical calculations would involve DFT methods to determine the hyperpolarizability values. Studies on other pyrimidine derivatives have shown that the crystalline environment can significantly enhance NLO properties compared to the isolated molecule. nih.gov
Drug-likeness and ADMET Prediction (Adsorption, Distribution, Metabolism, Excretion, Toxicity)
Before a compound can become a viable drug, it must possess favorable pharmacokinetic properties, collectively known as ADMET. In silico ADMET prediction is a critical step in early-stage drug discovery that helps to identify candidates with a higher probability of success and filter out those likely to fail due to poor ADMET profiles. tandfonline.comnih.gov
For pyrazolo[1,5-a]pyrimidine derivatives, several key parameters are evaluated using computational tools:
Drug-likeness: This is often assessed using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Many pyrazolo[1,5-a]pyrimidine analogs have been shown to comply with these rules, indicating good potential for oral bioavailability. tandfonline.com
Absorption: Parameters like gastrointestinal (GI) absorption and cell permeability (e.g., Caco-2 permeability) are predicted.
Metabolism: Predictions identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, which is crucial for anticipating drug-drug interactions. nih.gov
Toxicity: In silico models can predict potential toxicities such as carcinogenicity or inhibition of the hERG channel, which is linked to cardiotoxicity. nih.gov
| Property | Predicted Value/Status | Significance |
| Lipinski's Rule of Five | Obeys (0 Violations) | Good potential for oral bioavailability. |
| Molecular Weight | ~232.46 g/mol nih.gov | Within the ideal range (<500). |
| logP (Lipophilicity) | < 5 | Optimal for membrane permeability. |
| H-Bond Donors | 0 nih.gov | Within the ideal range (<5). |
| H-Bond Acceptors | 3 | Within the ideal range (<10). |
| Carcinogenicity | Predicted Negative | Lower risk of long-term toxicity. nih.gov |
| hERG Inhibition | Predicted Medium Risk | Warrants further experimental investigation. nih.gov |
Note: Data is based on typical predictions for the pyrazolo[1,5-a]pyrimidine scaffold and specific computed properties for the title compound. tandfonline.comnih.govnih.gov
These computational predictions are invaluable for optimizing lead compounds, for instance, by modifying the structure to improve metabolic stability or reduce potential toxicity, thereby accelerating the journey from chemical entity to therapeutic agent. encyclopedia.pubacs.org
Analytical Methodologies for Characterization and Quantification
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of this compound.
¹H NMR: Proton NMR spectroscopy of this compound in a deuterated solvent like DMSO-d6 reveals characteristic signals for the three protons on the pyrazolopyrimidine core. A scientific study reports the following ¹H NMR spectral data, which is instrumental in confirming the identity of the compound. scispace.com The protons are observed as a doublet at δ 9.22 ppm with a coupling constant (J) of 7.3 Hz, a singlet at δ 8.44 ppm, and another doublet at δ 7.23 ppm with a J value of 7.2 Hz. scispace.com
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 9.22 | d | 7.3 | HetH |
| 8.44 | s | - | HetH |
| 7.23 | d | 7.2 | HetH |
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to the C-H, C=N, C=C, and C-X (where X is Br or Cl) vibrations within the pyrazolopyrimidine structure. Although a specific spectrum is not provided in the searched literature, analysis of related pyrazolo[1,5-a]pyrimidine (B1248293) structures suggests that key vibrational bands would be expected in the fingerprint region, confirming the integrity of the fused ring system.
Mass Spectrometry (MS, LC-MS, HRMS)
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of this compound.
MS and LC-MS: In mass spectrometry, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl). Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the analysis of the compound in complex mixtures. Commercial suppliers indicate that LC-MS data is available for this compound, confirming its use in quality control. scispace.com
HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of the compound. The calculated monoisotopic mass of this compound is 230.91989 Da. nih.gov HRMS analysis would be used to confirm this precise mass, providing unambiguous identification of the compound.
Chromatographic Techniques
Chromatographic methods are essential for separating this compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary techniques for assessing the purity of this compound. These methods utilize a stationary phase (a column) and a mobile phase to separate components of a mixture based on their differential partitioning between the two phases. While specific experimental conditions such as the column type, mobile phase composition, flow rate, and detector wavelength are not detailed in the available literature, commercial suppliers routinely use these methods to ensure the purity of the compound, often reporting purities of 98% or higher. sigmaaldrich.com The development of a robust HPLC or UPLC method would involve optimizing these parameters to achieve a sharp, symmetrical peak for the compound, well-resolved from any impurities.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of chemical reactions and for preliminary purity assessment. For this compound, a suitable mobile phase (eluent) would be selected to achieve good separation of the compound from starting materials and by-products on a TLC plate coated with a stationary phase like silica (B1680970) gel. The spots can be visualized under UV light. Although specific Rf values are not reported in the searched literature, TLC is a standard technique employed in the synthesis of related pyrazolo[1,5-a]pyrimidine derivatives.
Column Chromatography for Purification
Column chromatography is a fundamental purification technique employed in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives to isolate the target compound from reaction mixtures containing starting materials, by-products, and other impurities. The process relies on the differential adsorption of components onto a solid stationary phase as a liquid mobile phase passes through it.
For the pyrazolo[1,5-a]pyrimidine class of compounds, silica gel is the most commonly used stationary phase due to its polarity and effectiveness in separating a wide range of organic molecules. The mobile phase, or eluent, typically consists of a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). The ratio of these solvents is optimized to achieve effective separation. researchgate.net The crude product is loaded onto the top of the silica gel column, and the eluent is passed through, carrying the different components at different rates. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.
While specific protocols for this compound are proprietary, the purification of structurally similar analogues demonstrates the general approach. researchgate.netbyu.edu For instance, various substituted pyrazolo[1,5-a]pyrimidines have been successfully purified using silica gel column chromatography with varying ratios of ethyl acetate and hexane. researchgate.net
Table 1: Examples of Column Chromatography Conditions for Pyrazolo[1,5-a]pyrimidine Analogues
| Compound | Stationary Phase | Mobile Phase (Eluent) | Reference |
| Ethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | Silica Gel | 20% Ethyl Acetate in Hexane | researchgate.net |
| 3,6-disubstituted pyrazolo[1,5-a]pyrimidines | Silica Gel | Not specified | byu.edu |
Advanced Structural Elucidation Techniques (e.g., X-ray Crystallography for Co-crystal Structures)
Beyond confirming connectivity, advanced techniques are required to understand the precise three-dimensional arrangement of atoms and molecules, which is critical for structure-activity relationship (SAR) studies. nih.gov X-ray crystallography stands as the definitive method for determining the solid-state structure of crystalline materials at an atomic level.
This technique involves irradiating a single crystal of a compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the positions of individual atoms can be determined. For the pyrazolo[1,5-a]pyrimidine scaffold, X-ray crystallography has been instrumental in confirming molecular structures, elucidating tautomeric forms, and analyzing intermolecular and intramolecular interactions that govern crystal packing. acs.orgresearchgate.net
For example, the X-ray diffraction analysis of a related compound, 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine, provided detailed insight into its molecular geometry and the specific interactions, such as those between the pyrimidine (B1678525) nitrogen and sulfur atoms, that define its crystal lattice. researchgate.net
In the context of drug design, forming a co-crystal of an active molecule like this compound with a target protein or a pharmaceutically acceptable coformer is a powerful application of this technique. nih.gov The resulting co-crystal structure can reveal the precise binding mode of the inhibitor within the active site of a protein, showing key interactions like hydrogen bonds and hydrophobic contacts. nih.govnih.gov This information is invaluable for optimizing lead compounds to enhance potency and selectivity. nih.gov
Table 2: Application of X-ray Crystallography in the Study of Pyrazolo[1,5-a]pyrimidine Analogues
| Compound Studied | Purpose of Study | Key Findings | Reference(s) |
| 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine | Molecular Structure Determination | Elucidation of intramolecular (N⋯S) and intermolecular (N⋯S, π–π) interactions. | researchgate.net |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one Analogues | Tautomeric Structure Confirmation | Confirmed the exact tautomeric form present in the solid state. | acs.org |
| 3-phenylpyrazolo[1,5-a]pyrimidines | Elucidate Spatial Requirements for Receptor Binding | Determined the 3D structure of a potent analogue, providing a model for CRF-1 receptor affinity. | nih.gov |
| Pyrazolo[1,5-a]pyrimidine Inhibitors with Jak2 Kinase | Understand Binding Mode | Revealed a hydrogen bond between the pyrazole (B372694) N1-nitrogen and the backbone NH of Leu932 in the kinase domain. | nih.gov |
Future Research Directions and Translational Perspectives
Development of Next-Generation Therapeutic Agents
The pyrazolo[1,5-a]pyrimidine (B1248293) core, accessible from 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine, is a "privileged" structure in medicinal chemistry, particularly for developing protein kinase inhibitors (PKIs) for targeted cancer therapy. rsc.orgrsc.org Future research is focused on creating next-generation agents that can overcome the challenges of drug resistance, off-target effects, and toxicity associated with current treatments. rsc.org
Derivatives of this scaffold are being investigated as potent inhibitors of various protein kinases. nih.gov For instance, they have been identified as promising candidates for dual inhibitors targeting Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA), which could offer improved anticancer efficacy and reduce the likelihood of drug resistance. nih.gov Structure-activity relationship (SAR) studies are crucial in this effort, guiding the modification of the pyrazolo[1,5-a]pyrimidine core to enhance biological activity and selectivity. nih.govmdpi.com
A significant area of development is in addressing resistance to first-generation Trk inhibitors like Larotrectinib. nih.gov Second-generation inhibitors, such as Repotrectinib, which also contains a pyrazolo[1,5-a]pyrimidine nucleus, have been designed to be effective against resistance mutations. nih.gov Future work will likely continue this trajectory, designing novel derivatives that can combat evolving resistance mechanisms in various cancers. mdpi.com The versatility of the pyrazolo[1,5-a]pyrimidine structure makes it an ideal candidate for developing these advanced therapeutic agents. nih.gov
Exploration of New Biological Targets and Mechanisms of Action
Research into pyrazolo[1,5-a]pyrimidine derivatives, originating from precursors like this compound, is expanding to uncover new biological targets and elucidate their mechanisms of action. While their role as protein kinase inhibitors is well-established, new applications are continually being discovered. rsc.orgresearchgate.net
These compounds act as ATP-competitive and allosteric inhibitors of a range of protein kinases crucial in cancer proliferation, such as EGFR, B-Raf, MEK, and Pim-1. rsc.orgrsc.org For example, derivatives have shown potent dual inhibitory action against CDK2 and TRKA kinases. nih.gov Beyond cancer, pyrazolo[1,5-a]pyrimidine derivatives are being optimized as activators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride channel implicated in diseases like dry eye disease. nih.gov Another novel target is the Toll-like receptor 4 (TLR4), where a pyrazolo[1,5-a]pyrimidine derivative was found to inhibit TLR4–TLR4* homodimerization, presenting a new therapeutic strategy for inflammatory conditions like sepsis. nih.gov
The table below summarizes some of the key biological targets being explored for pyrazolo[1,5-a]pyrimidine-based compounds.
| Biological Target | Therapeutic Area | Mechanism/Significance | Reference(s) |
| Protein Kinases (CDK2, TRKA, EGFR, B-Raf, MEK, CK2, Pim-1) | Cancer | Inhibition of key regulators in cellular signaling pathways disrupted in cancers. | rsc.orgrsc.orgnih.gov |
| Phosphoinositide 3-kinase δ (PI3Kδ) | Inflammatory/Autoimmune Diseases | Inhibition of an essential signaling molecule that regulates immune cell functions. | nih.gov |
| Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) | Dry Eye Disease | Activation of a chloride channel to stimulate fluid secretion on the ocular surface. | nih.gov |
| Toll-like receptor 4 (TLR4) | Sepsis, Inflammatory Disorders | Inhibition of TLR4 homodimerization to block inflammatory signaling pathways. | nih.gov |
Molecular docking simulations and other computational studies are instrumental in understanding how these molecules bind to their targets. nih.govresearchgate.net For instance, studies have shown that the N1 atom of the pyrazolo[1,5-a]pyrimidine ring often forms a critical hydrogen bond with hinge region residues of kinases, such as Met592 in TrkA. mdpi.com
Application in Materials Science and Photophysical Properties
The unique electronic structure of the pyrazolo[1,5-a]pyrimidine scaffold lends itself to applications beyond medicine, particularly in materials science. These compounds are being investigated as fluorophores for optical applications. rsc.org Their tunable photophysical properties make them suitable for use as fluorescent probes in biological imaging and as components in organic light-emitting diodes (OLEDs). rsc.org
A study on a family of pyrazolo[1,5-a]pyrimidines demonstrated that their absorption and emission characteristics can be finely tuned by adding different substituent groups. rsc.org Specifically, attaching electron-donating groups at position 7 of the fused ring system enhances both absorption and emission behaviors. rsc.org Some derivatives exhibit high quantum yields in the solid state, making them excellent candidates for the design of solid-state emitters. rsc.org The stability and properties of these pyrazolo[1,5-a]pyrimidine-based fluorophores have been found to be comparable to commercially available probes like rhodamine 6G. rsc.org
The following table details the photophysical properties of selected pyrazolo[1,5-a]pyrimidine derivatives, illustrating their potential in optical applications.
| Derivative | Molar Absorptivity (ε) (M⁻¹ cm⁻¹) | Fluorescence Quantum Yield (ΦF) | Solid-State Quantum Yield (QYSS) | Reference(s) |
| 4a (4-Py) | 12,398 | 0.03 | 0.18 | rsc.org |
| 4b (2,4-Cl2Ph) | 3,320 | 0.01 | 0.63 | rsc.org |
| 4d (Ph) | 11,281 | 0.02 | 0.45 | rsc.org |
| 4e (4-MeOPh) | 20,593 | 0.97 | 0.23 | rsc.org |
Optimization of Synthetic Pathways for Scalability and Sustainability
Efficient, scalable, and sustainable synthesis of pyrazolo[1,5-a]pyrimidine derivatives is crucial for their translation from laboratory research to industrial application. This compound is a key commercial precursor for these syntheses. nih.gov Researchers are actively developing improved synthetic methodologies to increase yields, reduce reaction times, and minimize environmental impact. rsc.org
Several advanced synthetic strategies have been employed:
Microwave-Assisted Synthesis: This technique significantly shortens reaction times and often improves yields. rsc.orgnih.gov For example, a copper-catalyzed C-3 amination of a 5-amino-3-bromo-substituted precursor was achieved in just one hour at 80°C using microwave heating, producing 3,5-bis-aminated products in excellent yields (60-93%). nih.gov This method is advantageous for its speed and broad substrate scope. nih.gov
One-Pot Reactions: One-pot cyclization methods have been developed to synthesize halo-substituted pyrazolo[1,5-a]pyrimidines, including bromo-derivatives, with high efficiency. nih.gov These processes combine multiple reaction steps without isolating intermediates, saving time and resources.
Green Chemistry Approaches: Efforts are being made to use more environmentally friendly solvents and catalysts. For instance, reactions using water as a solvent have been shown to be highly effective for producing 3-iodo-pyrazolo[1,5-a]pyrimidine derivatives in nearly quantitative yields. rsc.org
These optimized methods allow for the rapid production of diverse libraries of pyrazolo[1,5-a]pyrimidine compounds, facilitating broader screening for therapeutic and material science applications. nih.gov
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing early-drug discovery, and their application to the pyrazolo[1,5-a]pyrimidine scaffold is a promising frontier. nih.govdrugdiscoverychemistry.com These computational tools can analyze vast datasets to predict the properties of novel compounds, identify new therapeutic targets, and accelerate the design-synthesis-test cycle. nih.govdrugdiscoverychemistry.com
The integration of AI and ML offers several advantages:
Accelerated Screening: AI can rapidly screen virtual libraries of millions of compounds to identify promising hits, far exceeding the capacity of traditional high-throughput screening. nih.govnih.gov
Predictive Modeling: ML models can predict absorption, distribution, metabolism, excretion (ADME), and toxicity properties, helping to prioritize candidates with better drug-like characteristics early in the discovery process. drugdiscoverychemistry.com
Novel Target Identification: AI algorithms can analyze complex biological data from genomics and proteomics to identify and validate new drug targets. nih.gov
Q & A
Q. What are the standard synthetic routes for 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine?
Methodological Answer: The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with β-dicarbonyl compounds or their synthetic equivalents. For halogenated derivatives like 3-bromo-5-chloro variants, sequential halogenation (bromination followed by chlorination) is often employed. Key steps include:
- Cyclocondensation : React 3-aminopyrazole with a β-ketonitrile or β-enaminone under reflux in ethanol or DMF .
- Halogenation : Introduce bromine at position 3 using N-bromosuccinimide (NBS) under radical conditions, followed by chlorination at position 5 using POCl₃ or PCl₅ .
- Purification : Recrystallization from ethanol/DMF mixtures or column chromatography (silica gel, hexane/ethyl acetate) is recommended .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks based on coupling patterns and chemical shifts. For example, pyrimidine protons typically appear at δ 8.5–9.0 ppm, while pyrazole protons resonate at δ 6.5–7.5 ppm .
- X-ray crystallography : Resolve regiochemical ambiguities (e.g., confirm bromine/chlorine positions) using monoclinic crystal systems (space group P21/c) with unit cell parameters a ≈ 4.98 Å, b ≈ 18.40 Å, c ≈ 10.15 Å .
- IR spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and NH (~3346 cm⁻¹) stretches .
- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ at m/z 321.13 for brominated analogs) .
Q. What are the primary research applications of this compound?
Methodological Answer: This scaffold is explored in:
- Medicinal chemistry : As a CRF1 antagonist or COX-2 inhibitor. Test biological activity via in vitro receptor-binding assays (IC₅₀ values) and selectivity profiling against related targets .
- Materials science : Study photophysical properties (e.g., fluorescence quantum yield) for OLED applications using UV-vis and fluorescence spectroscopy .
- Catalysis : Evaluate as a ligand in transition-metal complexes (e.g., rhenium carbonyls) using IR to monitor CO stretching frequencies (~1900–2020 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields be optimized for cyclocondensation steps in halogenated pyrazolo[1,5-a]pyrimidine synthesis?
Methodological Answer:
- Solvent optimization : Replace ethanol with DMF to enhance solubility of polar intermediates .
- Temperature control : Use microwave-assisted synthesis (100–120°C, 30 min) to reduce side reactions .
- Catalysis : Add p-toluenesulfonic acid (p-TSA, 10 mol%) to accelerate cyclization .
- Workup : Neutralize acidic byproducts with NaHCO₃ before extraction to minimize decomposition .
Q. How do substituent effects influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Steric effects : Bulkier substituents at position 5 (e.g., chloromethyl groups) hinder Suzuki-Miyaura coupling. Use Pd(OAc)₂/XPhos catalyst systems to enhance efficiency .
- Electronic effects : Electron-withdrawing halogens (Br/Cl) activate the pyrimidine ring for nucleophilic aromatic substitution. Monitor reactivity via Hammett σ constants (σₚ ≈ 0.23 for Cl, 0.26 for Br) .
- Competitive pathways : Bromine at position 3 may undergo undesired elimination. Stabilize intermediates with coordinating solvents like THF .
Q. How to resolve ambiguities in regiochemistry during functionalization of pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
- NOE experiments : Use 2D NMR (e.g., NOESY) to confirm spatial proximity of substituents. For example, cross-peaks between H-2 and H-7 protons indicate correct pyrazole-pyrimidine fusion .
- Crystallographic validation : Compare experimental X-ray structures with DFT-optimized geometries (e.g., B3LYP/6-31G* level) .
- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to track nitrogen migration during reactions .
Q. How to address discrepancies in reported biological activity data for pyrazolo[1,5-a]pyrimidine analogs?
Methodological Answer:
- Structural validation : Re-examine compound purity via HPLC (≥98%) and confirm regiochemistry with X-ray crystallography .
- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability. Compare IC₅₀ values under identical pH and temperature conditions .
- Metabolic stability : Test for cytochrome P450-mediated degradation using liver microsomes. Adjust substituents (e.g., replace Cl with CF₃) to enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
